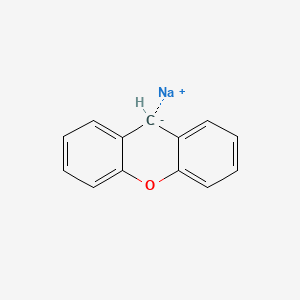![molecular formula C8H12O B14608982 1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 57338-10-0](/img/structure/B14608982.png)
1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a base.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Reduced bicyclic compounds.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene involves its interaction with molecular targets through its unique bicyclic structure. The compound can undergo ring-opening reactions, which release the strain within the cyclopropyl ring and facilitate further chemical transformations . These reactions can be catalyzed by transition metals, leading to the formation of various products with potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, known for its use in organic synthesis.
1,2-Epoxycyclohexane: A simpler epoxide with similar reactivity but lacking the bicyclic structure.
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione: A bicyclic compound with additional functional groups that provide different reactivity patterns.
Uniqueness
1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene is unique due to its specific substitution pattern and the presence of two methyl groups, which influence its chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility as a versatile building block in organic synthesis make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
57338-10-0 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
1,6-dimethyl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C8H12O/c1-7-5-3-4-6-8(7,2)9-7/h3-4H,5-6H2,1-2H3 |
Clé InChI |
YHTRGYOZVOQXIM-UHFFFAOYSA-N |
SMILES canonique |
CC12CC=CCC1(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)


![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)
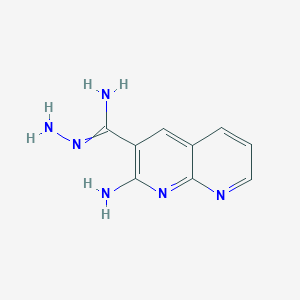
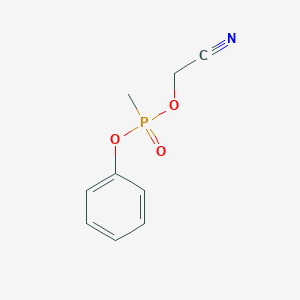
![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)
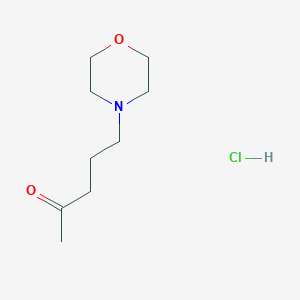
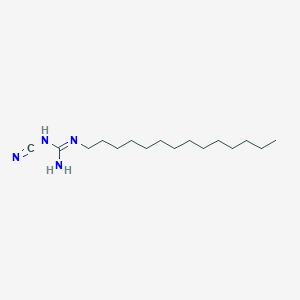
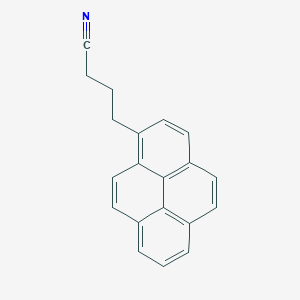
![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
